![molecular formula C21H19N5O3 B7702742 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is a chemical compound that has shown promising results in scientific research for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. These include reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide in lab experiments is its specificity. The compound has been shown to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation is that the compound has not been extensively studied in vivo, making it difficult to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for the study of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One direction is to further investigate its potential applications in the treatment of inflammatory diseases and cancer. Another direction is to study the compound's potential side effects and toxicity in vivo. Additionally, researchers may explore the synthesis of analogs of the compound to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide involves a multi-step process. The first step involves the synthesis of 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is achieved by reacting 3-amino-1-propyl-1H-pyrazolo[3,4-b]quinoline with methyl iodide. The second step involves the nitration of 3-nitrobenzoyl chloride using a mixture of nitric and sulfuric acid. Finally, the two compounds are combined to form this compound.
Applications De Recherche Scientifique
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been studied for its potential applications in the field of medicine. One study found that the compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that the compound has anti-cancer properties, specifically inhibiting the growth of breast cancer cells.
Propriétés
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-9-25-20-17(12-14-8-7-13(2)10-18(14)22-20)19(24-25)23-21(27)15-5-4-6-16(11-15)26(28)29/h4-8,10-12H,3,9H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCQUJSWSXMPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

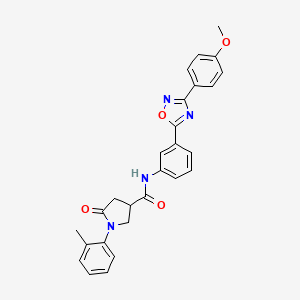
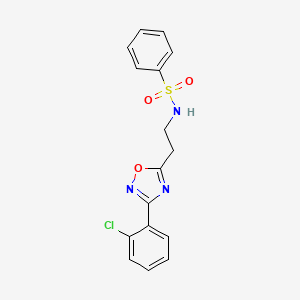

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)
![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)
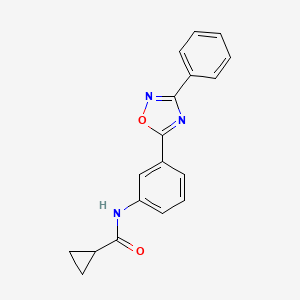

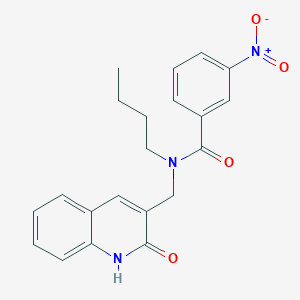
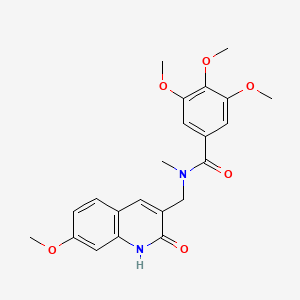
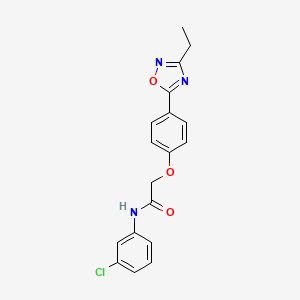
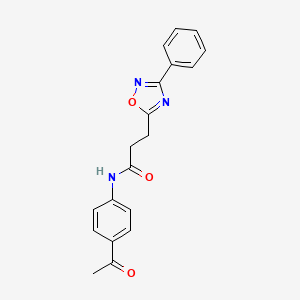

![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)
